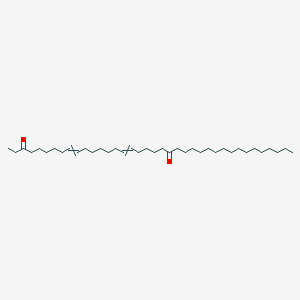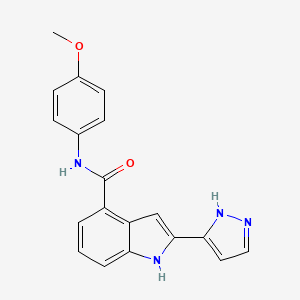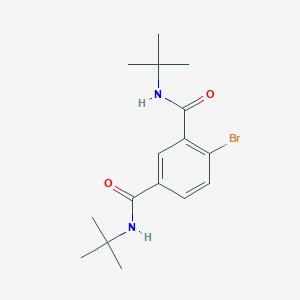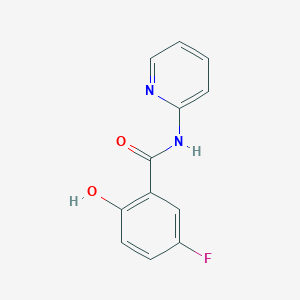
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole is a synthetic organic compound that features both indole and pyrazole moieties. The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Indole Formation: Using Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the indole nitrogen.
Reduction: Reduction reactions could target the double bonds or the nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the indole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the indole or pyrazole rings.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and enzyme functions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as agrochemicals or plant growth regulators.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group could enhance binding affinity or metabolic stability, while the indole and pyrazole rings might interact with specific active sites or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Pyrazole Derivatives: Compounds like celecoxib or pyrazole itself.
Trifluoromethyl Compounds: Compounds like fluoxetine or trifluoromethylbenzene.
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-(trifluoromethyl)-2H-indole is unique due to the combination of its structural features. The trifluoromethyl group imparts distinct electronic properties, while the indole and pyrazole rings offer diverse reactivity and biological activity.
Propriétés
Numéro CAS |
827317-40-8 |
|---|---|
Formule moléculaire |
C12H8F3N3 |
Poids moléculaire |
251.21 g/mol |
Nom IUPAC |
2-(1H-pyrazol-5-yl)-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-3-9-7(8)6-11(17-9)10-4-5-16-18-10/h1-6,17H,(H,16,18) |
Clé InChI |
ZBDOTUMJKVUXBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)



![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)




![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
